- Deketalization induced by phenyl dichlorophosphate and sodium iodide, Synthetic Communications, 1986, 16(11), 1357-61
Cas no 927-49-1 (6-Undecanone)
6-Undecanone structure
Product Name:6-Undecanone
CAS番号:927-49-1
MF:C11H22O
メガワット:170.291783809662
MDL:MFCD00009516
CID:40254
PubChem ID:13561
Update Time:2025-06-13
6-Undecanone 化学的及び物理的性質
名前と識別子
-
- Undecan-6-one
- Di-n-amyl ketone~Di-n-pentyl ketone
- Undecanone
- dipentyl ketone
- 6-Undecanone (Diamylketone)
- Di-n-amyl ketone
- 6-Hendecanon
- 6-Oxoundecane
- 6-Undecanon
- Amyl ketone
- Diamylketon
- Pentyl ketone
- 6-Undecanone
- CAPRONE
- diamyl ketone
- dipentylformal
- FEMA 4022
- n-caprone
- Ketones, C11
- 6undecanone
- (C11) Ketones
- Undecanone-(6)
- 8JMD3E1SOO
- ZPQAKYPOZRXKFA-UHFFFAOYSA-N
- Diamylketone
- undecan-6-one, 6-undecanone
- 6-Undecanone, analytical standard
- OR7146
- LMFA12000062
-
- MDL: MFCD00009516
- インチ: 1S/C11H22O/c1-3-5-7-9-11(12)10-8-6-4-2/h3-10H2,1-2H3
- InChIKey: ZPQAKYPOZRXKFA-UHFFFAOYSA-N
- ほほえんだ: O=C(CCCCC)CCCCC
- BRN: 1749440
計算された属性
- せいみつぶんしりょう: 170.16700
- どういたいしつりょう: 170.167065321 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 8
- 複雑さ: 95.6
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 170.29
- ひょうめんでんか: 0
- 互変異性体の数: 2
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 17.1
じっけんとくせい
- 色と性状: 無色から淡黄色の液体
- 密度みつど: 0.831 g/mL at 25 °C(lit.)
- ゆうかいてん: 14.6 °C (lit.)
- ふってん: 228 °C(lit.)
- フラッシュポイント: 華氏温度:190.4°f
摂氏度:88°c - 屈折率: n20/D 1.4270(lit.)
- ようかいど: 2.94e-04 M
- PSA: 17.07000
- LogP: 3.71610
- 屈折率: 1.424-1.430
- じょうきあつ: 0.05 mmHg
- FEMA: 4022 | 6-UNDECANONE
- ようかいせい: 未確定
6-Undecanone セキュリティ情報
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H227
- 警告文: P210-P280-P370+P378-P403+P235-P501
- 危険物輸送番号:UN 1993 / PGIII
- WGKドイツ:3
- 危険カテゴリコード: R 23/25:吸入と意外な嚥下には毒がある。
- セキュリティの説明: S24/25
- RTECS番号:YQ2828000
-
危険物標識:
- 危険レベル:Comb liq.
- 包装グループ:III
- ちょぞうじょうけん:Store at room temperature
- 包装等級:I; II; III
- リスク用語:R23/25
6-Undecanone 税関データ
- 税関コード:2914190090
- 税関データ:
中国税関コード:
2914190090概要:
2914190090他の酸素含有基を含まない無環ケトン。規制条件:nothing.VAT:17.0%.税金還付率:9.0%.最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、用、アセトン申告包装
要約:
2914190090他の酸素官能基を有さない無環ケトン。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%
6-Undecanone 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | U162907-100ml |
6-Undecanone |
927-49-1 | >98.0%(GC) | 100ml |
¥361.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | U162907-25ml |
6-Undecanone |
927-49-1 | >98.0%(GC) | 25ml |
¥109.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | U162907-5ml |
6-Undecanone |
927-49-1 | >98.0%(GC) | 5ml |
¥29.90 | 2023-08-31 | |
| Apollo Scientific | OR7146-5g |
Undecan-6-one |
927-49-1 | 98% | 5g |
£15.00 | 2025-03-21 | |
| Apollo Scientific | OR7146-25g |
Undecan-6-one |
927-49-1 | 98% | 25g |
£17.00 | 2025-03-21 | |
| Apollo Scientific | OR7146-100g |
Undecan-6-one |
927-49-1 | 98% | 100g |
£21.00 | 2025-03-21 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | U44800-25ml |
6-Undecanone |
927-49-1 | 98% | 25ml |
¥148.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | U44800-100ml |
6-Undecanone |
927-49-1 | 98% | 100ml |
¥498.0 | 2023-09-06 | |
| City Chemical | U197-25GM |
6-Undecanone |
927-49-1 | MP14-15deg | 25gm |
$35.57 | 2023-09-19 | |
| City Chemical | U197-100GM |
6-Undecanone |
927-49-1 | MP14-15deg | 100gm |
$87.63 | 2023-09-19 |
6-Undecanone 合成方法
合成方法 1
合成方法 2
はんのうじょうけん
1.1 Catalysts: Iridium(2+), triaqua[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl… , Iridium(2+), triaqua[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl… (reaction products with bipyridinyl-containing silyl polymers) , 2,2′-Bipyridine, 6,6′-bis(methoxymethoxy)-5,5′-bis(triethoxysilyl)-, polymer wit… (deprotected) , 2,2′-Bipyridine, 6,6′-bis(methoxymethoxy)-5,5′-bis(triethoxysilyl)-, polymer wit… (deprotected, reaction products with iridium complex) Solvents: Toluene ; 6 h, 130 °C
リファレンス
- Solid catalyst used for dehydrogenation reaction of alcohols and formic acid, and method for producing a carbonyl compound and hydrogen using the same, Japan, , ,
合成方法 3
はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: Cerium bromide Solvents: Ethanol ; rt; 15 min, 40 °C
1.2 Reagents: Sodium thiosulfate Solvents: Ethyl acetate , Water ; rt
1.2 Reagents: Sodium thiosulfate Solvents: Ethyl acetate , Water ; rt
リファレンス
- Fenton-like chemistry enables catalytic oxidative desulfurization of thioacetals and thioketals with hydrogen peroxide, Green Chemistry, 2022, 24(10), 4041-4049
合成方法 4
はんのうじょうけん
1.1 Catalysts: Manganese oxide (MnO2) , Alumina ; 673 K
リファレンス
- Catalytic ketonization over oxide catalysts, Applied Catalysis, 2007, 323, 77-85
合成方法 5
はんのうじょうけん
1.1 Catalysts: Manganese oxide (MnO2) , Alumina ; 673 - 698 K
リファレンス
- Catalytic ketonization over oxide catalysts. Part IX. Single step synthesis of aliphatic saturated and unsaturated C11 - C13 ketones from carboxylic acids, Polish Journal of Chemistry, 2004, 78(2), 299-302
合成方法 6
合成方法 7
はんのうじょうけん
1.1 Catalysts: Benzophenone , Sodium tert-butoxide Solvents: Toluene ; 18 h, 110 °C
リファレンス
- Efficient and eco-compatible transition metal-free Oppenauer-type oxidation of alcohols, Catalysis Communications, 2014, 47, 58-62
合成方法 8
はんのうじょうけん
1.1 Reagents: p-Toluenesulfonic acid
1.2 Reagents: Piperidine
1.3 Reagents: Dowex 50W
1.2 Reagents: Piperidine
1.3 Reagents: Dowex 50W
リファレンス
- Dendritic Aliphatic Polyethers as High-Loading Soluble Supports for Carbonyl Compounds and Parallel Membrane Separation Techniques, Journal of Combinatorial Chemistry, 2002, 4(2), 112-119
合成方法 9
はんのうじょうけん
1.1 Catalysts: Iridium(2+), triaqua[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl… (ligand-containing organosilica complexes) , 2,2′-Bipyridine, 6,6′-bis(methoxymethoxy)-5,5′-bis(triethoxysilyl)-, polymer wit… (deprotected, Ir complexes) Solvents: Toluene ; 18 h, reflux
リファレンス
- Iridium Complex Immobilized on Custom-Designed Periodic Mesoporous Organosilica as Reusable Catalyst for the Dehydrogenative Oxidation of Alcohols, ACS Applied Nano Materials, 2020, 3(3), 2527-2535
合成方法 10
合成方法 11
はんのうじょうけん
1.1 Catalysts: Palladium Solvents: Toluene ; 40 h, 120 °C
リファレンス
- α-Alkylation of Ketones by Trialkylamines under Heterogeneous Pd/C Catalysis, Organometallics, 2014, 33(7), 1890-1892
合成方法 12
はんのうじょうけん
1.1 Reagents: Silver nitrate Solvents: Acetonitrile , Water
1.2 Reagents: Triethylamine
1.2 Reagents: Triethylamine
リファレンス
- Nonacidic and highly chemoselective protection of the carbonyl function. 3-Methylbenzothiazolines as a base- and acid-resistant protected form for the carbonyl groups, Bulletin of the Chemical Society of Japan, 1989, 62(4), 1215-25
合成方法 13
合成方法 14
はんのうじょうけん
1.1 Reagents: Sulfuric acid , Sodium dichromate
リファレンス
- The reaction of (phenyldimethylsilyl)dichloromethyllithium with organoboranes. A synthesis of α-hydroxyorganosilanes and ketones, Synthetic Communications, 1980, 10(11), 813-19
合成方法 15
はんのうじょうけん
1.1 Reagents: 4-Nitrophthalonitrile Solvents: Acetonitrile , Water ; 48 h
リファレンス
- Oxidative cleavage of ketoximes to ketones using photoexcited nitroarenes, ChemRxiv, 2023, 1, 1-13
合成方法 16
はんのうじょうけん
1.1 Catalysts: 2,4,6-Tris(1-methylethyl)benzenethiol , Iridium(1+), [5,5′-bis(trifluoromethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-difluor… , Phosphonium, tetrabutyl-, diphenyl phosphate (1:1) Solvents: (Trifluoromethyl)benzene ; 24 h, rt
リファレンス
- A Redox Strategy for Light-Driven, Out-of-Equilibrium Isomerizations and Application to Catalytic C-C Bond Cleavage Reactions, Journal of the American Chemical Society, 2019, 141(4), 1457-1462
合成方法 17
はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: TPAP Solvents: Toluene
リファレンス
- Preparation of aldehydes or ketones from alcohols using oxygen in the presence of catalytic tetraalkylammonium ruthenium species., United Kingdom, , ,
合成方法 18
合成方法 19
はんのうじょうけん
1.1 Reagents: Isopropanol , Oxygen Catalysts: Bis[ethyl 2-(formyl-κO)-3-(oxo-κO)butanoato]cobalt
リファレンス
- Preparation of ketones, Japan, , ,
合成方法 20
はんのうじょうけん
1.1 Reagents: 4-[(Aminocarbonyl)amino]-2,2,6,6-tetramethyl-1-piperidinyloxy (silica supported) Solvents: Acetone ; 10 min, rt
1.2 Reagents: Sodium hypochlorite Solvents: Water ; 0 °C; 12 h, 0 °C
1.2 Reagents: Sodium hypochlorite Solvents: Water ; 0 °C; 12 h, 0 °C
リファレンス
- The oxidation of alcohols in N-Oxyl-immobilized silica gel/aqueous NaOCl disperse systems. A prominent access to a column-flow system, Bulletin of the Chemical Society of Japan, 2004, 77(9), 1745-1755
6-Undecanone Raw materials
- Hexyl hexanoate
- Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-
- Benzothiazole,2,3-dihydro-3-methyl-2,2-dipentyl-
- Undecane, 6,6-dimethoxy-
- bromopentylmagnesium
- 1-Butanol
- 6-Undecanol
- 1,3-Dioxolane, 2,2-dipentyl-
- 6-(Dimethylphenylsilyl)-6-undecanol
- 6-Undecanone, O-methyloxime
- 1,3-DITHIANE, 2,2-DIPENTYL-
6-Undecanone Preparation Products
6-Undecanone サプライヤー
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
(CAS:927-49-1)6-Undecanone
注文番号:sfd20073
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:38
価格 ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:927-49-1)6-Undecanone
注文番号:A844328
在庫ステータス:in Stock
はかる:500g/1kg
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 07:02
価格 ($):158.0/268.0
Email:sales@amadischem.com
6-Undecanone 関連文献
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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